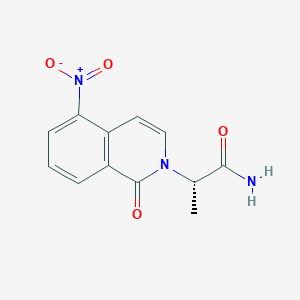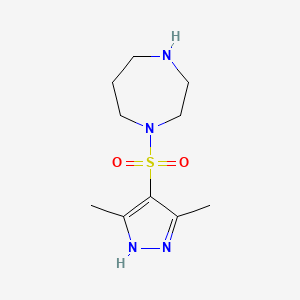![molecular formula C12H19N5O2 B11854170 6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 5444-66-6](/img/structure/B11854170.png)
6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form an intermediate, which then undergoes intramolecular cyclization to yield the desired pyrazolo[3,4-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying enzyme interactions and cellular pathways.
Medicine: As a potential therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-amino-1H-pyrazolo[3,4-d]pyrimidine: Known for its efficacy against visceral leishmaniasis.
4-phenoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidine: Used as mTOR kinase and PI3 kinase inhibitors.
Uniqueness
6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its isopropoxypropyl group may enhance its solubility and bioavailability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
5444-66-6 |
|---|---|
Molekularformel |
C12H19N5O2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
1-methyl-6-(3-propan-2-yloxypropylamino)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H19N5O2/c1-8(2)19-6-4-5-13-12-15-10-9(11(18)16-12)7-14-17(10)3/h7-8H,4-6H2,1-3H3,(H2,13,15,16,18) |
InChI-Schlüssel |
LDVCAEPHVPEIRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCCCNC1=NC2=C(C=NN2C)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854122.png)


![4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B11854136.png)
![12-Bromo-4-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B11854141.png)




![(3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol](/img/structure/B11854184.png)
![4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one](/img/structure/B11854186.png)
